molecular formula C10H17ClFN3O B2411644 3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 2097936-78-0

3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B2411644
CAS No.: 2097936-78-0
M. Wt: 249.71
InChI Key: VKIWGPWTTPNXRL-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that features a tert-butyl group, a fluoropyrrolidine moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Fluoropyrrolidine Moiety: This step involves the nucleophilic substitution of a suitable pyrrolidine derivative with a fluorinating agent.

    Attachment of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or through the use of tert-butyl esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluoropyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or photonic properties.

    Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and metabolism.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets, which may include enzymes, receptors, or ion channels. The fluoropyrrolidine moiety can enhance binding affinity and selectivity, while the oxadiazole ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-5-(4-chloropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
  • 3-Tert-butyl-5-(4-bromopyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
  • 3-Tert-butyl-5-(4-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Uniqueness

3-Tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. This makes it distinct from its chloro, bromo, and methyl analogs, which may exhibit different biological activities and applications.

Properties

IUPAC Name

3-tert-butyl-5-(4-fluoropyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN3O.ClH/c1-10(2,3)9-13-8(15-14-9)7-4-6(11)5-12-7;/h6-7,12H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIWGPWTTPNXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2CC(CN2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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